molecular formula C8H7F4N B182332 2-Fluoro-5-(trifluoromethyl)benzylamine CAS No. 199296-61-2

2-Fluoro-5-(trifluoromethyl)benzylamine

Cat. No. B182332
M. Wt: 193.14 g/mol
InChI Key: WIQWADYBGSRGCF-UHFFFAOYSA-N
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Description

2-Fluoro-5-(trifluoromethyl)benzylamine is an aryl fluorinated building block . It may be employed as an amine to generate different trityl-based pro-tags, by treating with activated carboxyl group-containing trityl synthons .


Molecular Structure Analysis

The molecular formula of 2-Fluoro-5-(trifluoromethyl)benzylamine is C8H8F4N . The molecular weight is 194.15 g/mol . The IUPAC name is [2-fluoro-5-(trifluoromethyl)phenyl]methanamine .


Physical And Chemical Properties Analysis

2-Fluoro-5-(trifluoromethyl)benzylamine is a liquid at room temperature . It has a refractive index of 1.451 . It is air sensitive .

Scientific Research Applications

Ortho-Fluorination in Medicinal Chemistry

  • The use of 2-Fluoro-5-(trifluoromethyl)benzylamine in Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination has been reported. This fluorination protocol is widely applicable in medicinal chemistry and synthesis, providing a pathway for converting triflamide into a range of functional groups (Wang, Mei, & Yu, 2009).

Biomimetic Reductive Amination

  • A study on azomethine-azomethine isomerizations of N-benzylimines derived from fluorinated aldehydes or ketones and benzylamine revealed that fluorinated imines undergo isomerizations to give N-benzylidene derivatives. This method is practical for preparing fluorine-containing amines of biological interest (Ono, Kukhar, & Soloshonok, 1996).

Herbicide Synthesis

  • In the context of agrochemistry, 2-Fluoro-6-hydroxy-N-substitutedaryl benzylamine derivatives, key intermediates of pyrimidinyloxybenzylamine herbicides, were synthesized starting from 2,6-difluorobenzaldehyde (Qi-sun, 2005).

Fluoro-Polyimides in Material Science

  • Soluble fluoro-polyimides were synthesized by reacting fluorine-containing aromatic diamine, like 1,3-bis(4-amino-2-trifluoromethylphenoxy) benzene, with aromatic dianhydrides. These polyimides exhibited excellent thermal stability, low moisture absorption, and high hygrothermal stability, highlighting their potential in materials science (Xie, Liu, Zhou, Zhang, He, & Yang, 2001).

Direct Ortho-C-H Imidation

  • The compound was used as a monodentate transient directing group in Ru(II)-catalyzed intermolecular direct ortho-C(sp2)-H imidation of benzaldehydes. This process facilitated the synthesis of useful quinazoline and fused isoindolinone scaffolds (Wu, Liu, Qi, Qiao, Lu, Ma, Zhou, & Zhang, 2021).

Catalytic Fluoromethylation

  • The compound has been involved in studies related to the catalytic fluoromethylation of carbon-carbon multiple bonds, particularly in pharmaceuticals and agrochemicals. The research emphasized the development of new protocols for tri- and difluoromethylation (Koike & Akita, 2016).

Iodination under Continuous Flow

Radioligand Synthesis

Pd(II)-Catalyzed Ortho-Trifluoromethylation

  • Pd(II)-catalyzed ortho-C-H trifluoromethylation of benzylamines using electrophilic CF3 reagent was achieved, useful in medicinal chemistry for preparing ortho-trifluoromethyl-substituted benzylamines (Miura, Feng, Ma, & Yu, 2013).

Safety And Hazards

2-Fluoro-5-(trifluoromethyl)benzylamine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity after a single exposure, with the respiratory system being a target organ . Personal protective equipment/face protection should be worn when handling this chemical . It should not get in eyes, on skin, or on clothing, and ingestion and inhalation should be avoided .

properties

IUPAC Name

[2-fluoro-5-(trifluoromethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F4N/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h1-3H,4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIQWADYBGSRGCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20336439
Record name 2-Fluoro-5-(trifluoromethyl)benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20336439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-(trifluoromethyl)benzylamine

CAS RN

199296-61-2
Record name 2-Fluoro-5-(trifluoromethyl)benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20336439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-5-(trifluoromethyl)benzylamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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